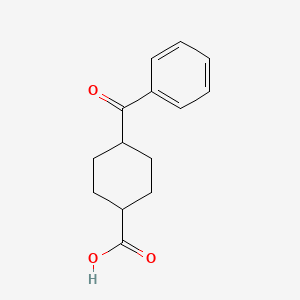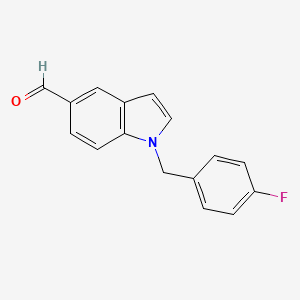
1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-1H-indole-5-carbaldehyde (4F-Indole-5-carbaldehyde) is an organic compound with a wide range of scientific and industrial applications. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound has been extensively studied due to its unique structure and properties, and its potential applications in the fields of chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : A study on a similar compound, 1-(4-tert-Butylbenzyl)-1H-indole-3-carbaldehyde, revealed insights into its crystal structure. The indole ring system in this compound is nearly planar and forms a specific dihedral angle with the benzyl ring, which could be relevant for the properties of 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde as well (Sonar, Parkin, & Crooks, 2006).
Potential as P450 Aromatase Inhibitors : Research has demonstrated that compounds like 1-(halobenzyl)-1H-indoles show inhibitory activity against P450arom, a key enzyme in steroid biosynthesis. This suggests potential applications in hormonal regulation or cancer treatment (Marchand et al., 1998).
Hepatitis B Virus Inhibition : A study on a structurally similar compound, 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, showed that it has nanomolar inhibitory activity against Hepatitis B virus (HBV). This indicates that 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde might have similar antiviral properties (Ivashchenko et al., 2019).
Fluorescent Sensor for Hydrogen Sulfate Ion : A study on indole-based receptors, including those derived from 1H-indole-3-carbaldehyde, shows their application as selective turn-on fluorescent sensors. This could indicate potential for 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde in sensor technology (Wan et al., 2014).
Applications in Organic Synthesis : The compound's close relatives have been used in the synthesis of various heterocyclic compounds. These methodologies could be applied to 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde for creating novel organic molecules (Mikhaleva et al., 2006).
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-4-1-12(2-5-15)10-18-8-7-14-9-13(11-19)3-6-16(14)18/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDRVCCWVXZXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


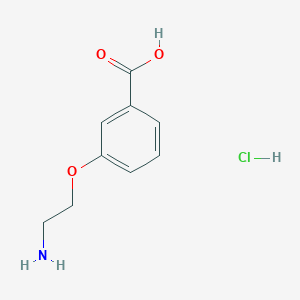
![N-benzyl-N-[(1-benzylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1318277.png)
![1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride](/img/structure/B1318290.png)
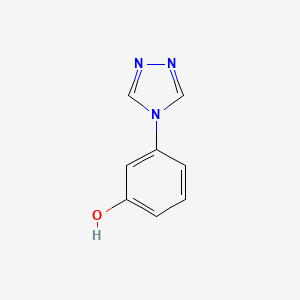
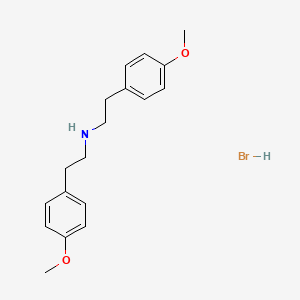
![1-(5A,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B1318296.png)
![4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318310.png)
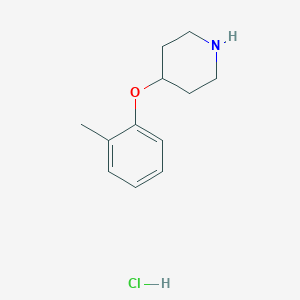

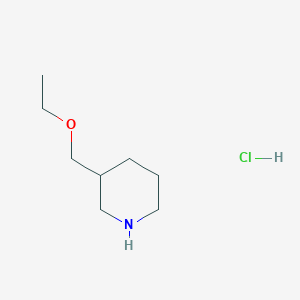

![4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318329.png)
